molecular formula C16H17BrN4O2 B2820520 (5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034233-67-3

(5-Bromofuran-2-yl)(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2820520
CAS RN: 2034233-67-3
M. Wt: 377.242
InChI Key: WZODVUHSVMRONM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a bromofuran, a piperazine, and a pyridazine ring. Bromofurans are aromatic compounds that contain a furan substituted with a bromine atom . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyridazines are diazines (unsaturated six-membered heterocycles with two nitrogen atoms) with the nitrogen atoms at positions 1 and 2 in the ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The bromofuran and pyridazine rings are aromatic and planar, while the piperazine ring is saturated and would have a puckered conformation .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine on the bromofuran could be substituted in a nucleophilic aromatic substitution reaction. The piperazine could undergo reactions at the nitrogen atoms, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature . The presence of the bromine would make it relatively heavy and could influence its boiling point and melting point .

Scientific Research Applications

Anticancer and Antituberculosis Potential

  • A series of compounds, including piperazine derivatives, were synthesized and tested for in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some of these compounds showed significant activity against both cancer cells and M. tuberculosis, highlighting their potential as dual-functional therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).

Alzheimer's Disease Research

  • Multifunctional amides synthesized for Alzheimer's disease therapy showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential use as new therapeutic agents for the disease (Hassan et al., 2018).

Enzyme Inhibitory Activity

  • A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed good enzyme inhibitory activity, suggesting these compounds as suitable candidates for therapeutic applications (Hussain et al., 2017).

Antibacterial Activity

  • Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives showed potential antimicrobial activity against various bacterial strains, highlighting their use as antibacterial agents (Babu, Srinivasulu, & Kotakadi, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific safety and hazards would depend on the properties of the compound, but could include risks associated with handling brominated compounds .

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of piperazine derivatives . It could also involve further investigations into its synthesis and properties.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c17-14-5-4-13(23-14)16(22)21-9-7-20(8-10-21)15-6-3-12(18-19-15)11-1-2-11/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZODVUHSVMRONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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